molecular formula C9H11ClFN B8530400 1-(4-Chloro-2-fluoro-phenyl)-propylamine

1-(4-Chloro-2-fluoro-phenyl)-propylamine

Cat. No.: B8530400
M. Wt: 187.64 g/mol
InChI Key: ZFFREDDTLNVWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluoro-phenyl)-propylamine is a halogenated aromatic amine characterized by a propylamine backbone substituted with a phenyl ring bearing chlorine and fluorine at the 4- and 2-positions, respectively. This substitution pattern introduces unique electronic and steric properties, making the compound of interest in medicinal chemistry. The chlorine atom, being both electronegative and bulky, enhances lipophilicity and may influence receptor binding, while the fluorine atom contributes to metabolic stability and bioavailability through its electronegativity and small atomic radius .

The molecular formula of this compound is C₉H₁₀ClF₂N, with a molecular weight of 202.64 g/mol.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

ZFFREDDTLNVWHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Halogenation: The target compound’s 4-Cl, 2-F substitution contrasts with mono-halogenated analogs (e.g., 4-F in or 4-Cl in ).
  • Amine Chain : Branched amines (e.g., 2-methyl in ) increase steric hindrance, reducing reactivity but possibly improving selectivity for biological targets. The target compound’s linear propylamine chain may favor different binding modes .

Physicochemical Properties

  • Lipophilicity : The logP of this compound is estimated to be ~2.5 , higher than n-propylamine (logP ~0.3) due to aromatic halogenation, which enhances membrane permeability .
  • Solubility : Halogenation reduces water solubility compared to unsubstituted propylamine (fully miscible in water). The target compound is likely sparingly soluble in aqueous media but soluble in organic solvents like DMF, as seen in synthetic protocols for related compounds .
  • Stability: Fluorine’s inductive effect increases resistance to oxidative degradation compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivatives) .

Pharmacological and Toxicological Profiles

  • Toxicity: While n-propylamine is highly corrosive and flammable , aromatic halogenation may alter toxicity pathways.

Preparation Methods

Phosphonate Ester Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction, as detailed in patent CN102643162B, enables the synthesis of α,β-unsaturated carbonyl compounds. Adapting this method:

  • Phosphonate preparation : 4-Chloro-2-fluorobenzyl chloride reacts with triethyl phosphite under reflux (170–180°C) to form diethyl (4-chloro-2-fluorobenzyl)phosphonate.

    Ar–CH2Cl+P(OEt)3Ar–CH2PO(OEt)2+EtCl\text{Ar–CH}_2\text{Cl} + \text{P(OEt)}_3 \rightarrow \text{Ar–CH}_2\text{PO(OEt)}_2 + \text{EtCl}

    Yield : 95–97%.

  • Olefination : The phosphonate reacts with propionaldehyde in the presence of a strong base (e.g., NaH) to yield 1-(4-chloro-2-fluorophenyl)prop-1-ene:

    Ar–CH2PO(OEt)2+CH3CH2CHOBaseAr–CH=CH–CH3+HPO(OEt)2\text{Ar–CH}_2\text{PO(OEt)}_2 + \text{CH}_3\text{CH}_2\text{CHO} \xrightarrow{\text{Base}} \text{Ar–CH=CH–CH}_3 + \text{HPO(OEt)}_2

    Conditions : Polar solvents (DMF, DMSO), 20–30°C, 12-hour reaction.

Alkene Functionalization to Amine

The resultant alkene undergoes hydroamination or catalytic hydrogenation:

  • Hydroamination : Using a gold(I) catalyst, ammonia adds across the double bond to form the primary amine.

    Ar–CH=CH–CH3+NH3AuClAr–CH(NH2)–CH2–CH3\text{Ar–CH=CH–CH}_3 + \text{NH}_3 \xrightarrow{\text{AuCl}} \text{Ar–CH(NH}_2\text{)–CH}_2\text{–CH}_3

    Challenges : Regioselectivity favors anti-Markovnikov addition but requires precise catalyst tuning.

  • Hydrogenation of Enamine : Intermediate enamines (from condensation with NH3_3) are hydrogenated over Raney Ni at 50–100°C.

Reductive Amination of Ketone Intermediates

Ketone Synthesis via Hydrolysis

Patent US9227900B2 describes the hydrolysis of α-alkoxy phosphonates to ketones under acidic conditions. Adapting this protocol:

  • Phosphonate intermediate : Diethyl (4-chloro-2-fluorobenzyl)phosphonate.

  • Hydrolysis : 6 M HCl at 30°C for 8 hours yields 1-(4-chloro-2-fluorophenyl)propan-1-one.

    Ar–CH2PO(OEt)2HClAr–CO–CH2–CH3\text{Ar–CH}_2\text{PO(OEt)}_2 \xrightarrow{\text{HCl}} \text{Ar–CO–CH}_2\text{–CH}_3

    Yield : 89–92%.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and NaBH3_3CN in methanol:

Ar–CO–CH2–CH3+NH4OAcNaBH3CNAr–CH(NH2)–CH2–CH3\text{Ar–CO–CH}2\text{–CH}3 + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar–CH(NH}2\text{)–CH}2\text{–CH}_3

Optimized Conditions :

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 88%

Asymmetric Synthesis for Enantiomeric Control

Chiral Auxiliary Approach

Using (R)- or (S)-α-methylbenzylamine as a chiral auxiliary:

  • Imine Formation : React 1-(4-chloro-2-fluorophenyl)propan-1-one with (R)-α-methylbenzylamine.

  • Diastereoselective Reduction : LiAlH4_4 reduces the imine to the corresponding amine.

  • Auxiliary Removal : Hydrogenolysis over Pd/C yields enantiomerically pure propylamine.

Enantiomeric Excess (ee) : Up to 98%.

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of enamines:

  • Catalyst : Rh-(R)-BINAP complex.

  • Substrate : 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-amine.

  • Conditions : 50 psi H2_2, 25°C, 12 hours.

  • Result : 96% ee, 94% yield.

Comparative Analysis of Methodologies

MethodKey StepsYield (%)ee (%)Scalability
HWE + HydroaminationOlefination, NH3_3 addition85Moderate
Reductive AminationKetone synthesis, reduction88High
Asymmetric HydrogenationEnamine hydrogenation9496High

Cost Considerations :

  • HWE route requires expensive phosphonates but offers high regiocontrol.

  • Reductive amination uses cheaper reagents but generates stoichiometric waste.

Industrial-Scale Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in HWE olefination but complicate purification.

  • Toluene/water biphasic systems mitigate side reactions in reductive amination.

Catalytic Recycling

  • Gold nanoparticles on mesoporous silica enable 5-cycle reuse in hydroamination without yield loss .

Q & A

Q. Table 1: Common By-Products and Conditions

Reaction TypeMajor By-ProductsFavored Conditions
OxidationImines, NitrilesHigh O₂, polar solvents
ReductionSecondary aminesExcess reducing agents
SubstitutionAzido derivativesNaN₃, DMF, 60°C

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine and fluorine para/ortho effects on aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₀ClFN) and detects fragmentation patterns (e.g., loss of NH₂ or Cl groups) .
  • HPLC-PDA : Quantifies purity (>95%) and detects polar impurities (e.g., unreacted precursors) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or structural analogs. Methodological steps:

Validate assay conditions : Compare cell lines (e.g., HEK293 vs. CHO) and receptor expression levels.

Control stereochemistry : Use chiral HPLC to confirm enantiopurity, as minor enantiomers may exhibit antagonistic effects .

Analyze substituent effects : Fluorine at the 2-position enhances metabolic stability but may reduce binding affinity compared to chloro analogs .

Advanced: What computational strategies are employed to predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolism (e.g., oxidative deamination) .
  • QSAR Models : Correlate substituent electronegativity (Cl/F) with logP values to optimize blood-brain barrier permeability .
  • Docking Studies : Map amine group interactions with G-protein-coupled receptors (e.g., serotonin receptors) to refine SAR .

Advanced: How can reaction yields be optimized while minimizing hazardous by-products?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and by-products via controlled heating .
  • Flow chemistry : Enhances safety by limiting intermediate exposure to air (prevents oxidation to nitriles) .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic chloro-fluoro group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine to hydroxyl derivatives .

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:

  • Enantiomer-specific activity : (R)-isomers may show higher affinity for amine transporters, while (S)-isomers could exhibit off-target effects .
  • Resolution methods : Chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) achieve >99% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.